1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
The compound 1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide features a 1,2-dihydropyridine core substituted with a benzyl group at position 1, a 2-oxo moiety, and a carboxamide linkage to a 5-methyl-1,3,4-thiadiazol-2-yl group at position 3. This structural motif combines a planar aromatic system (dihydropyridine) with a heterocyclic thiadiazole ring, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-18-19-16(23-11)17-14(21)13-8-5-9-20(15(13)22)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXJOBHGVOEQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is to react 5-methyl-1,3,4-thiadiazol-2-amine with benzyl chloride in the presence of a suitable base, such as triethylamine, to form the benzylated intermediate. This intermediate is then subjected to cyclization with a suitable diketone, such as 2-oxo-1,2-dihydropyridine-3-carboxamide, under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can help optimize reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction: : Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can be performed to replace the benzyl group with other functional groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as halides or alkyl groups can be introduced using reagents like sodium iodide (NaI) or alkyl halides.
Oxidation: : Hydroxylated or carboxylated derivatives.
Reduction: : Amine or alcohol derivatives.
Substitution: : Derivatives with different substituents on the benzyl group.
Scientific Research Applications
1-Benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise in various scientific research applications:
Chemistry: : The compound serves as a versatile intermediate for the synthesis of other complex molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : The compound's ability to modulate biological pathways makes it a candidate for drug development.
Industry: : Its chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain signaling pathways involved in cell proliferation or apoptosis, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous molecules, focusing on molecular properties and substituent variations:
Key Structural and Functional Differences:
This contrasts with the 2,3-dichlorophenyl group in BG15965, which is highly lipophilic due to chlorine atoms, likely improving membrane permeability but reducing aqueous solubility . The 4-methylbenzo[d]thiazole substituent in the third compound adds a fused aromatic system, increasing molecular weight and possibly enhancing binding affinity through extended hydrophobic interactions .
Molecular Weight Trends :
- The target compound (364.08 g/mol) is lighter than BG15965 (373.23 g/mol) and the benzo[d]thiazole derivative (425.90 g/mol), primarily due to differences in substituent complexity. Lower molecular weight may improve metabolic stability or bioavailability in drug design contexts.
Biological Implications: While biological data are absent in the provided evidence, thiadiazole derivatives are known for antimicrobial and anticancer activities, whereas dichlorophenyl groups are common in agrochemicals and kinase inhibitors. The benzo[d]thiazole moiety is prevalent in protease inhibitors and fluorescent probes .
Research Findings and Structural Analysis
- Thiadiazole vs. Dichlorophenyl : The 1,3,4-thiadiazole ring in the target compound offers a balance of moderate lipophilicity and polar surface area compared to the highly hydrophobic dichlorophenyl group. This may influence pharmacokinetic properties such as absorption and CNS penetration .
- Synthetic Feasibility : The carboxamide linkage in all three compounds suggests straightforward synthetic routes via coupling reactions, though the thiadiazole and benzo[d]thiazole groups may require specialized heterocyclic precursors .
Biological Activity
The compound 1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex heterocyclic structure that combines elements of thiadiazole and dihydropyridine. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. The following sections will delve into the biological activity of this compound, supported by various studies and data.
Molecular Structure
The molecular formula of 1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is represented as follows:
Key Functional Groups
- Thiadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Dihydropyridine Core : Often associated with cardiovascular effects and calcium channel modulation.
Antimicrobial Activity
Research has demonstrated that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in the compound is crucial for its effectiveness against various bacterial strains.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. The compound's ability to inhibit cancer cell proliferation has been linked to its structural features.
Case Study: In Vitro Studies
In vitro studies have shown that compounds similar to 1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can effectively target cancer cells:
- MCF-7 Cells : Enhanced activity noted with piperazine modifications.
- HepG2 Cells : Significant reduction in cell viability observed.
The proposed mechanisms through which 1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways leading to cancer cell death.
- Antioxidant Properties : Reduction of oxidative stress within cells.
Research Findings
Numerous studies have focused on the synthesis and evaluation of thiadiazole derivatives for their biological activity. The following findings highlight the versatility and potential of these compounds:
Synthesis Techniques
Recent advancements in synthetic methodologies have improved the yield and purity of thiadiazole derivatives. Techniques include:
- Nucleophilic Substitution Reactions
- Cyclization Processes
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds. Modifications to the thiadiazole ring or substituents can significantly influence potency and selectivity against target organisms or cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
